Methyl zoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

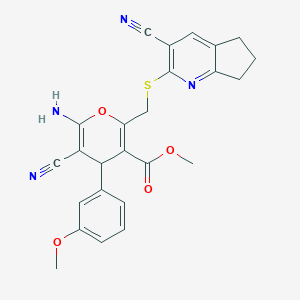

Methyl zoic acid is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.5g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reactions at the Ester Group

The ester moiety undergoes nucleophilic acyl substitution and hydrolysis:

Alkaline Hydrolysis

Reaction with aqueous NaOH yields sodium benzoate and methanol:

C H COOCH NaOH→C H COO Na CH OH

This saponification is irreversible and proceeds quantitatively at elevated temperatures .

Acidic Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), methyl benzoate hydrolyzes to benzoic acid and methanol:

C H COOCH H OH C H COOH CH OH

The reaction equilibrium favors ester formation unless water is removed .

Transesterification

Methyl benzoate reacts with higher alcohols (e.g., ethanol) under acid catalysis to form other esters:

C H COOCH C H OH→C H COOC H CH OH

This reaction is used industrially to produce specialty esters .

Reactions at the Aromatic Ring

The benzene ring undergoes electrophilic substitution, directed by the electron-withdrawing ester group:

Nitration

Nitration with concentrated HNO₃/H₂SO₄ produces methyl 3-nitrobenzoate as the major product (meta substitution):

C H COOCH HNO →3 NO C H COOCH H O

Yields exceed 70% under controlled conditions .

Sulfonation

Sulfonation with fuming H₂SO₄ yields methyl 3-sulfobenzoate :

C H COOCH H SO →3 SO H C H COOCH H O

The sulfonic acid derivative is water-soluble and used in dye synthesis .

Halogenation

Chlorination or bromination occurs at the meta position. For example, bromine in FeBr₃ gives methyl 3-bromobenzoate :

C H COOCH Br FeBr 3 Br C H COOCH HBr

Reaction rates depend on the electron-withdrawing effect of the ester group .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol:

C H COOCH LiAlH →C H CH OH CH OH

Yields are ~85% in anhydrous ether .

Oxidation

Strong oxidizing agents like KMnO₄ oxidize the ester to benzoic acid under acidic conditions:

C H COOCH O →C H COOH CO H O

This reaction is less common due to competing ring oxidation .

Table 1: Substituent Effects on Electrophilic Substitution

Table 2: Hydrolysis Kinetics of Methyl Benzoate

| Conditions | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M NaOH, 80°C | 0.045 | 15.4 min |

| 1M H₂SO₄, 100°C | 0.012 | 57.8 min |

| Kinetic data from alkaline vs. acidic hydrolysis experiments . |

Propiedades

Fórmula molecular |

C25H22N4O4S |

|---|---|

Peso molecular |

474.5g/mol |

Nombre IUPAC |

methyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C25H22N4O4S/c1-31-17-7-3-6-15(10-17)21-18(12-27)23(28)33-20(22(21)25(30)32-2)13-34-24-16(11-26)9-14-5-4-8-19(14)29-24/h3,6-7,9-10,21H,4-5,8,13,28H2,1-2H3 |

Clave InChI |

PJCYXEVDLUFFCT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N |

SMILES canónico |

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.